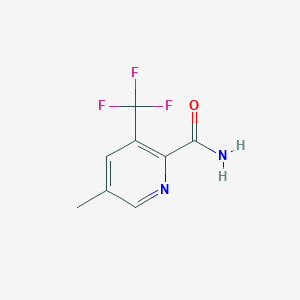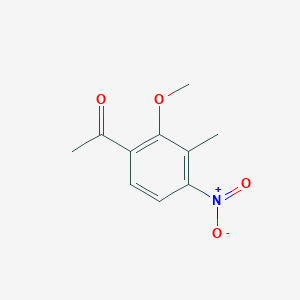![molecular formula C10H18FNO B15331676 1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is a chemical compound with the molecular formula C10H18FNO It features a cyclobutyl ring substituted with a methanol group and a 3-fluoropyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Fluoropyrrolidinyl Group: The 3-fluoropyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrrolidine ring.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring through a reduction reaction.
Industrial Production Methods
Industrial production of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s fluoropyrrolidinyl group is likely to play a crucial role in its binding affinity and specificity, influencing the pathways involved in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-[1-[(3-Chloro-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Bromo-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Methyl-1-pyrrolidinyl)methyl]cyclobutyl]methanol
Uniqueness
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H18FNO |
|---|---|
Peso molecular |
187.25 g/mol |
Nombre IUPAC |
[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H18FNO/c11-9-2-5-12(6-9)7-10(8-13)3-1-4-10/h9,13H,1-8H2 |
Clave InChI |
WWXYGLWIEQHBCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN2CCC(C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
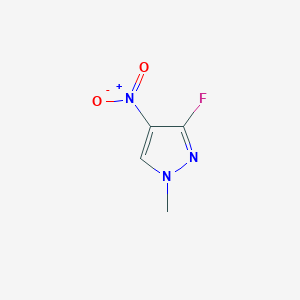
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
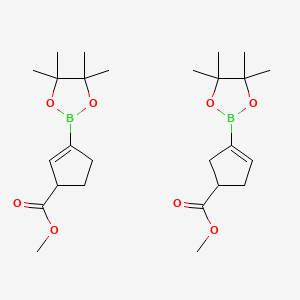
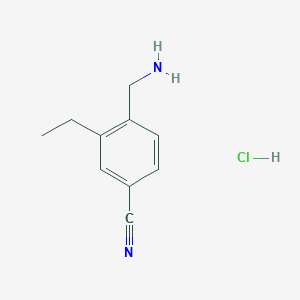
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
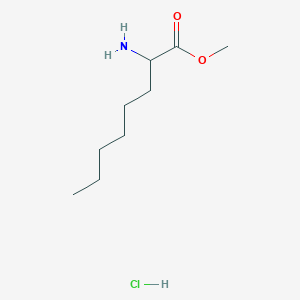

![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)

